Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido[3,4-e][1,2,4]triazin Ring: This step often involves cyclization reactions using appropriate precursors.
Attachment of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-e][1,2,4]triazin Derivatives: Compounds with similar ring structures.
Phenylamines: Compounds with phenyl and amine groups.
Dimethylated Amines: Compounds with dimethyl groups attached to nitrogen.
Uniqueness
Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine, also known as N,N-Dimethyl-4-(pyrido[3,4-e][1,2,4]triazin-3-yl)phenylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C14H13N5
- CAS Number: 121845-62-3
- Molecular Weight: 241.28 g/mol
The structure of this compound features a pyrido-triazine moiety which is significant for its biological activity. The presence of nitrogen-containing heterocycles often correlates with various pharmacological effects.
Anticancer Properties
Research indicates that compounds with triazine structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
-
Mechanism of Action:
- The compound may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis.
- It has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
- Case Study:
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated.
-
In Vitro Studies:
- The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
- It was less effective against Gram-negative bacteria but still showed some activity against strains like Escherichia coli.
- Mechanism:
Neuropharmacological Effects
Given its structural characteristics, this compound is being explored for potential neuropharmacological applications.
- Cognitive Function:
Research Findings Summary
Properties
CAS No. |
121845-62-3 |
---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyrido[3,4-e][1,2,4]triazin-3-ylaniline |
InChI |
InChI=1S/C14H13N5/c1-19(2)11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,1-2H3 |
InChI Key |
VMCOUAAPOBDSCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.